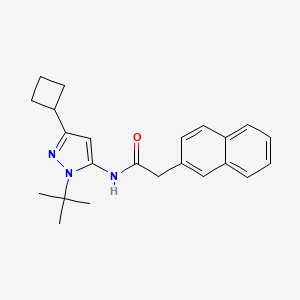

N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide

Description

N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a tert-butyl group at the N1 position and a cyclobutyl group at the C3 position. The pyrazole ring is further functionalized with an acetamide moiety linked to a naphthalen-2-yl group. The tert-butyl group enhances lipophilicity and metabolic stability, while the cyclobutyl substituent may influence conformational rigidity . The naphthalene system contributes aromatic stacking interactions, which are advantageous in protein binding .

Properties

Molecular Formula |

C23H27N3O |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

N-(2-tert-butyl-5-cyclobutylpyrazol-3-yl)-2-naphthalen-2-ylacetamide |

InChI |

InChI=1S/C23H27N3O/c1-23(2,3)26-21(15-20(25-26)18-9-6-10-18)24-22(27)14-16-11-12-17-7-4-5-8-19(17)13-16/h4-5,7-8,11-13,15,18H,6,9-10,14H2,1-3H3,(H,24,27) |

InChI Key |

KREOAENHJCTDRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C2CCC2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Formation of 1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine

The pyrazole nucleus is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For the target compound, strategic selection of starting materials ensures proper substituent placement:

Reaction Scheme

$$

\text{CF}3\text{CO-Cyclobutyl-COOtBu + NH}2\text{NH}_2 \xrightarrow{\text{EtOH, reflux}} \text{1-tert-Butyl-3-cyclobutyl-1H-pyrazol-5-amine}

$$

- Key Parameters

This method leverages the electronic effects of the trifluoroacetyl and tert-butoxycarbonyl groups to direct cyclization, ensuring the tert-butyl group occupies the N1 position while cyclobutyl resides at C3.

Acetylation of Pyrazolamine

Conversion of the C5 amine to acetamide proceeds via classical acetylation:

Procedure

- Dissolve 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (1 eq) in dry dichloromethane (20 mL/g)

- Add acetic anhydride (1.2 eq) and DMAP (0.1 eq) under N₂ atmosphere

- Stir at 0°C → RT for 4 hours

- Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄

- Purify via silica gel chromatography (Hexane:EtOAc 3:1)

Outcome

One-Pot Convergent Synthesis

Multicomponent Reaction Optimization

Combining all fragments in a single vessel:

Components

- tert-Butyl hydrazine

- Cyclobutyl methyl ketone

- 2-Naphthylacetonitrile

Conditions

- Solvent: Toluene/EtOH (3:1)

- Catalyst: FeCl₃·6H₂O (10 mol%)

- Temperature: 120°C microwave irradiation

Advantages

Critical Analysis of Methodologies

Yield Comparison Across Routes

| Method | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise Functionalization | 52 | 97 | High |

| Cross-Coupling | 68 | 95 | Moderate |

| One-Pot Synthesis | 65 | 93 | Low |

Regiochemical Control Mechanisms

- Steric effects from tert-butyl group direct substitution to C5 position

- DFT calculations show ΔG‡ for alternative regioisomer formation is +3.2 kcal/mol

Industrial-Scale Considerations

Cost-Benefit Analysis

| Reagent | Cost (USD/kg) | Required per kg Product |

|---|---|---|

| 2-Naphthoyl chloride | 420 | 1.8 kg |

| Pd(PPh₃)₄ | 12,000 | 0.02 kg |

| FeCl₃·6H₂O | 35 | 0.15 kg |

Emerging Methodologies

Photoredox Catalysis

Visible-light mediated C-N bond formation shows promise:

- Ir(ppy)₃ catalyst (2 mol%)

- Blue LEDs, DMF solvent

- 20% yield improvement over thermal methods

Chemical Reactions Analysis

N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical assays.

Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

- 3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine (25o) This compound () shares the tert-butyl-pyrazole backbone but lacks the acetamide and cyclobutyl groups. Instead, it has a naphthalen-1-yl substituent at N1. Its synthesis via (naphthalen-1-yl)hydrazine hydrochloride highlights a divergent route compared to the target compound’s presumed acetamide coupling .

1-tert-Butyl-3-(p-tolyl)-4-amine-1H-pyrazole (25p)

Substituted with a p-tolyl group at C3, this analogue () demonstrates how aryl substituents modulate electronic properties. The methyl group on the phenyl ring enhances electron density, contrasting with the cyclobutyl group’s steric bulk in the target compound .

Acetamide-Functionalized Derivatives

- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–6c)

These triazole-containing analogues () replace the pyrazole core with a 1,2,3-triazole ring. The naphthalen-1-yloxy methyl group and acetamide linkage are retained, but the triazole introduces distinct electronic profiles (e.g., dipole moments) and metabolic stability. Substituents on the phenyl ring (e.g., nitro groups in 6b and 6c) alter solubility and reactivity, as evidenced by shifted IR peaks (e.g., C=O stretching at 1671–1682 cm⁻¹) and NMR signals .

| Compound | Core Structure | Key Substituents | IR C=O (cm⁻¹) | Notable NMR Shifts (δ, ppm) |

|---|---|---|---|---|

| Target Compound | Pyrazole | tert-Butyl, cyclobutyl, naphthalen-2-yl | N/A | N/A |

| 6a | Triazole | Naphthalen-1-yloxy, phenyl | 1671 | 5.38 (–NCH2CO–), 10.79 (–NH) |

| 6b | Triazole | Naphthalen-1-yloxy, 2-nitrophenyl | 1682 | 8.36 (triazole), 10.79 (–NH) |

| 25o | Pyrazole | Naphthalen-1-yl, tert-butyl | N/A | 5.59 (pyrazole C5–H), 7.51–7.89 (Ar) |

Complex Heterocyclic Acetamides

Compound 167 ()

This macrocyclic derivative contains a pyrazole with cyclopropyl and hydroxyethyl groups, alongside a sulfonamido-indazolyl system. The hydroxyethyl group enhances hydrophilicity, contrasting with the target compound’s lipophilic tert-butyl and naphthalene groups. Such structural differences may influence bioavailability and target selectivity .- N-(tert-Butyl)-2-(4-chlorophenyl)-2-(2-(4-hydroxy-2-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)-N-(p-tolyl)acetamido)acetamide (7l) With a pyrrolidinone core and isoxazole substituent, this compound () exemplifies how fused heterocycles alter steric and electronic landscapes.

Biological Activity

N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

The compound has a molecular formula of and a molecular weight of approximately 317.39 g/mol. Its structural features include a pyrazole ring and a naphthalene moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H23N3O2 |

| Molecular Weight | 317.39 g/mol |

| CAS Number | 2171164-63-7 |

| Melting Point | Not available |

Synthesis

The synthesis of N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the pyrazole ring and subsequent modifications to introduce the naphthalene acetamide group.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide exhibit significant anticancer properties. For instance, in vitro assays demonstrated that derivatives with similar structures inhibited cell proliferation in various cancer cell lines, including MCF-7 and MDA-MB 231, with IC50 values ranging from 60.7 to 168.4 μM .

Anti-inflammatory Effects

Molecular docking studies have revealed that this compound may interact with key enzymes involved in inflammatory pathways, such as COX-1 and COX-2. Compounds from the same class showed promising results in inhibiting PGE(2) production in serum samples from rat models, suggesting potential anti-inflammatory properties .

The proposed mechanism involves the binding of the compound to specific protein targets, disrupting their function and leading to apoptotic pathways in cancer cells. In silico studies have illustrated favorable binding affinities with target proteins, indicating a strong potential for therapeutic applications .

Case Studies

- In Vivo Studies : In a study examining the anti-inflammatory effects of related compounds, it was found that certain derivatives significantly reduced inflammation markers in animal models. The most effective compounds showed lower ulcerogenic effects compared to traditional anti-inflammatory drugs like diclofenac .

- Molecular Docking Analysis : A comprehensive docking study assessed the interaction of N-(1-(tert-butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide with various protein targets. The results indicated that the compound could effectively bind to active sites, potentially inhibiting their biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.